Amflutizole is a heterocyclic organic compound primarily recognized in scientific research for its ability to inhibit Xanthine Oxidase (XO) [, , ]. This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and further to uric acid []. Consequently, Amflutizole's inhibitory action on XO has led to its investigation as a potential therapeutic agent for conditions characterized by elevated uric acid levels, such as gout and hyperuricemia [, ]. Additionally, Amflutizole has been studied for its antioxidant properties, particularly in the context of inflammatory bowel disease [, ].
Mechanism of Action
Amflutizole's primary mechanism of action revolves around its ability to inhibit Xanthine Oxidase (XO) [, , , ]. This inhibition effectively reduces the production of uric acid, a key contributor to conditions like gout and hyperuricemia []. While the exact mechanism of XO inhibition by Amflutizole is not fully elucidated in the provided research, studies suggest that it may involve competitive inhibition at the enzyme's active site []. Interestingly, research indicates that Amflutizole's beneficial effects might not solely stem from XO inhibition. Studies exploring its potential in treating inflammatory bowel disease suggest an additional antioxidant mechanism [, ]. This antioxidant activity is believed to stem from its ability to scavenge reactive oxygen species (ROS) [], which are implicated in the pathogenesis of inflammatory bowel disease.
Applications
Inflammatory Bowel Disease: Research suggests that Amflutizole's antioxidant properties, particularly its ability to scavenge ROS, hold promise for managing inflammatory bowel disease [, ]. Studies using a rat model of colitis demonstrated that Amflutizole effectively reduced ROS production by inflamed colonic biopsies, suggesting its potential therapeutic benefit in this context [].
Myocardial Reperfusion Injury: While some studies have suggested a cardioprotective effect of XO inhibitors, research using Amflutizole in a canine model of myocardial infarction did not demonstrate a significant reduction in infarct size []. This suggests that Amflutizole's XO inhibitory action alone might not be sufficient to confer cardioprotection in this context [].
Related Compounds
Allopurinol
Compound Description: Allopurinol is a widely used drug for the treatment of hyperuricemia and gout. It acts as a xanthine oxidase inhibitor, blocking the production of uric acid [, ].
Oxypurinol
Compound Description: Oxypurinol is the main active metabolite of allopurinol, also acting as a xanthine oxidase inhibitor [].
Relevance: While both oxypurinol and amflutizole are xanthine oxidase inhibitors, oxypurinol has demonstrated a significant ability to limit myocardial injury in canine models, whereas amflutizole did not exhibit this effect []. This suggests that oxypurinol may have additional mechanisms of action beyond xanthine oxidase inhibition that contribute to its beneficial effects. Both compounds are metabolites of other drugs and are more effective than their parent compounds.
LY231617
Compound Description: LY231617 is a compound with potent antioxidant properties [].
Relevance: Similar to amflutizole, LY231617 has been investigated for its potential in treating inflammatory bowel disease due to its antioxidant effects []. This suggests that both compounds may share common mechanisms of action related to reducing oxidative stress, although their specific chemical structures may differ.
Methyl 4-amino-3-phenylisothiazole-5-carboxylate
Compound Description: This compound is a close analogue of amflutizole, capable of forming polymorphic structures [].
Relevance: The close structural similarity between methyl 4-amino-3-phenylisothiazole-5-carboxylate and amflutizole makes it a relevant compound for comparison []. Investigating the polymorphic forms and properties of this analogue can provide insights into the structural features and potential solid-state behavior of amflutizole.
NADH
Compound Description: NADH is a coenzyme involved in various metabolic reactions, including those catalyzed by xanthine oxidoreductase [].
Relevance: While not structurally similar to amflutizole, NADH is relevant as it acts as a substrate for the dehydrogenase form of xanthine oxidoreductase, an enzyme inhibited by amflutizole []. Interestingly, amflutizole and other established xanthine oxidoreductase inhibitors are ineffective at blocking NADH oxidation, unlike diphenyleneiodonium []. This highlights the complexity of xanthine oxidoreductase activity and its differential inhibition by various compounds.
Diphenyleneiodonium
Compound Description: Diphenyleneiodonium is a compound known to inhibit NADH oxidation by xanthine oxidoreductase [].
Relevance: Unlike amflutizole and other conventional xanthine oxidoreductase inhibitors that are ineffective against NADH oxidation, diphenyleneiodonium demonstrates potent inhibitory action []. This difference in inhibitory profile suggests that diphenyleneiodonium may target a distinct binding site or mechanism within the enzyme compared to amflutizole.
5-Aminosalicylate
Compound Description: 5-Aminosalicylate, also known as mesalazine, is a standard therapy for inflammatory bowel disease, possessing antioxidant activity [].
Relevance: 5-Aminosalicylate serves as a comparator to amflutizole in the context of inflammatory bowel disease treatment []. Both compounds exhibit antioxidant effects and have been investigated for their therapeutic potential in this context, making their comparison relevant.
Hydrocortisone
Compound Description: Hydrocortisone is a corticosteroid used as a standard treatment for inflammatory bowel disease [].
Relevance: Similar to 5-aminosalicylate, hydrocortisone serves as a standard therapy for inflammatory bowel disease and provides a reference point for comparing the potential therapeutic benefits of amflutizole []. While hydrocortisone primarily exerts anti-inflammatory effects, amflutizole's proposed mechanism involves antioxidant activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. AMB is an analog of AB-PINACA characterized by the replacement of a primary amine with a methoxy group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications. AMB is discontinued (DEA controlled substance). AMB is an analog of AB-PINACA characterized by the replacement of a primary amine with a methoxy group. The physiological and toxicological properties of this compound have not been determined.
Ambazone is a hydrazone. Ambazone is an antiseptic agent with potential antibacterial and antileukemic activity. Although the exact mechanism of action remains to be fully elucidated, ambazone appears to interfere with the membrane-bound nucleotide system by increasing the intracellular concentration of cAMP in leukemia cells and macrophages, which potentially contributes to this agent's antineoplastic activity. Furthermore, this agent's affinity for various cellular targets, i.e. membranes, nucleic acids and proteins, may contribute to the overall antibacterial effect.
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- is a natural product found in Amaryllis belladonna, Nerine bowdenii, and other organisms with data available.
Ambenonium chloride is a symmetrical oxalamide-based bis-quaternary ammonium salt having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor and a neurotransmitter agent. It is a quaternary ammonium salt and an organic chloride salt. Ambenonium Chloride is the chloride salt form of ambenonium, a quaternary ammonium compound with parasympathomimetic activity. Ambenonium chloride is a rapid indirect-acting cholinergic agonist that reversibly blocks the activity of acetylcholinesterase, thereby prevents acetylcholine hydrolysis and prolonging its activity on nicotinic receptors at the neuromuscular junction. A quaternary ammonium compound that is an inhibitor of cholinesterase activity with actions similar to those of NEOSTIGMINE, but of longer duration. Ambenonium is given by mouth in the treatment of myasthenia gravis. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1112)